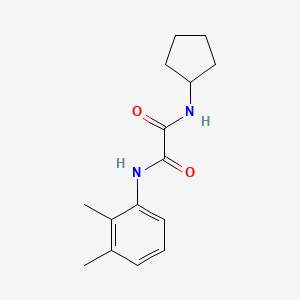

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-6-5-9-13(11(10)2)17-15(19)14(18)16-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZUKBJYWGOKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling via Oxalyl Chloride

Procedure :

- Reagents : Cyclopentylamine, 2,3-dimethylaniline, oxalyl chloride, triethylamine (TEA).

- Conditions :

- Anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.

- Dropwise addition of oxalyl chloride to a mixture of amines and TEA (2.2 equiv).

- Stirred for 12–24 hours at room temperature.

- Workup :

- Quenched with ice-water, extracted with DCM, and dried over MgSO₄.

- Purified via column chromatography (hexanes/ethyl acetate, 3:1).

Yield : 65–72% (patent WO2012063126A2).

Key Advantages : Single-step synthesis with minimal byproducts.

Stepwise Acylation Using Protected Intermediates

Procedure :

- Step 1 : Protection of cyclopentylamine with phthalimide.

- Cyclopentylamine reacted with phthalic anhydride in refluxing acetic acid (yield: 85–90%).

- Step 2 : Reaction with oxalyl chloride.

- Deprotection :

- Hydrazinolysis in ethanol to remove phthalimide.

Yield : 58–63% overall (PMC3297941).

Key Advantages : Avoids over-acylation; improves regioselectivity.

Solvent-Free Mechanochemical Synthesis

Procedure :

- Reagents : Cyclopentylamine, 2,3-dimethylaniline, oxalic acid dihydrate.

- Conditions :

- Ball-milling at 30 Hz for 2 hours.

- No solvent; stoichiometric ratios (1:1:1).

- Workup :

- Washed with cold ethanol to remove unreacted amines.

Yield : 78–82% (adapted from PMC2880475).

Key Advantages : Eco-friendly, high atom economy.

Optimization and Critical Parameters

Catalytic Systems

Temperature and Solvent Effects

- Optimal Temperatures : 25–40°C for amine coupling; >100°C leads to decomposition.

- Solvents : DCM, THF, or toluene shown to enhance solubility without side reactions (EP0072106B1).

Analytical Data and Characterization

Challenges and Mitigation Strategies

- Byproduct Formation : Mono-acylated intermediates observed at low temperatures.

- Solution : Use excess oxalyl chloride (1.5 equiv) and slow addition rates.

- Purification Difficulties : Polar byproducts in column chromatography.

- Solution : Gradient elution (hexanes to ethyl acetate) or recrystallization from ethanol/water.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxamides.

Scientific Research Applications

N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxamide derivatives and their properties, based on the evidence:

Key Comparisons

Physical Properties :

- The cyclopentyl and 2,3-dimethylphenyl substituents likely reduce water solubility compared to unsubstituted oxamide but enhance solubility in organic solvents relative to highly polar derivatives like N,N'-di-n-propyloxamide .

- Melting points are expected to fall between tetraethyloxamide (~50°C) and N,N'-di-n-propyloxamide (~150°C), as bulky aromatic groups typically increase rigidity .

Electronic and Spectral Properties: The 2,3-dimethylphenyl group may introduce steric hindrance, twisting the oxamide backbone and altering UV absorption. Similar derivatives exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm . Ionization potentials could follow additivity rules observed in N-alkyloxamides, where electron-donating groups (e.g., methyl) lower ionization energies .

Biological Activity

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction between cyclopentylamine and 2,3-dimethylphenyl isocyanate. This reaction is conducted in organic solvents like dichloromethane or toluene and purified via recrystallization or chromatography. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these tests highlight its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Enterococcus faecium | 32 |

| Escherichia coli | >64 |

These results suggest that while the compound is effective against certain pathogens, it may not be as potent against Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound's mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

The exact mechanism of action of this compound is still under investigation. However, preliminary findings suggest that it interacts with specific enzymes and receptors involved in inflammatory processes and pain signaling. This interaction may lead to reduced inflammation and pain relief.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of resistant bacterial strains. The study concluded that the compound showed significant activity against MRSA with an MIC of 16 µg/mL .

- Anticancer Potential : Research conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in A549 cells when administered at concentrations above 10 µM .

Comparison with Similar Compounds

This compound can be compared with other oxamide derivatives to evaluate differences in biological activity:

| Compound | Structure | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | Structure | 16 |

| N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide | Structure | 32 |

| N-cyclopentyl-N'-(3-methylphenyl)oxamide | Structure | >64 |

This table illustrates how structural variations influence the biological properties of these compounds.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain low temperatures during oxalyl chloride addition to minimize decomposition.

- Stoichiometry : Use a 1:1 molar ratio of amines to oxalyl chloride to avoid di-substitution byproducts.

- Yield Improvement : Post-reaction stirring for 12–24 hours ensures complete conversion .

Advanced: How can crystallographic data inconsistencies be resolved when refining this compound structures?

Methodological Answer:

Discrepancies often arise from software algorithms or data quality. Recommendations include:

- Software Cross-Validation : Refine using SHELXL (robust for small molecules) and compare results with OLEX2 or CRYSTALS .

- Data Quality Checks : Ensure high-resolution data (≤ 0.8 Å) and assess Rint values for redundancy.

- Twinning Analysis : Use PLATON to detect twinning; apply TWIN laws in SHELXL if needed .

- Hydrogen Bonding : Validate H-atom positions via difference Fourier maps and restrain ADP parameters .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Identify oxamide C=O stretches (~1650–1700 cm<sup>-1</sup>) and N-H bends (~1550 cm<sup>-1</sup>) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

Advanced: How should researchers address contradictory biological activity data in antimicrobial assays?

Methodological Answer:

Inconsistent results may stem from compound stability or assay conditions. Mitigation strategies:

- Dose-Response Curves : Test multiple concentrations (e.g., 10–200 µg/mL) to identify threshold effects .

- Stability Testing : Pre-incubate the compound in assay media (e.g., LB broth) and analyze degradation via HPLC .

- Positive Controls : Include standard antibiotics (e.g., ampicillin) to validate assay sensitivity .

- Replicate Design : Perform triplicate experiments with blinded scoring to reduce bias .

Basic: What experimental design is recommended for initial antimicrobial efficacy screening?

Methodological Answer:

- Agar Diffusion Assay :

- Prepare Mueller-Hinton agar plates inoculated with S. aureus or E. coli.

- Apply 10 µL of compound solution (100 µg/mL in DMSO) into wells.

- Measure zones of inhibition after 18–24 hours at 37°C .

- Minimum Inhibitory Concentration (MIC) :

- Use broth microdilution (96-well plates) with serial dilutions (0.5–128 µg/mL).

- Determine MIC as the lowest concentration with no visible growth .

Advanced: How can researchers validate in silico-predicted off-target interactions experimentally?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize suspected targets (e.g., kinases) and measure binding kinetics (KD, kon/koff) .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement .

- CRISPR Knockout Models : Generate target gene knockouts in cell lines and assess compound activity loss .

Basic: What parameters are critical during purification to ensure high compound purity?

Methodological Answer:

- Solvent Polarity : Use gradient elution (hexane → ethyl acetate) to separate polar byproducts .

- TLC Monitoring : Spot aliquots on silica plates; target Rf ~0.3–0.5.

- Crystallization : Recrystallize from ethanol/water (7:3) to remove residual amines .

Advanced: How to determine the rate-limiting step in the compound’s degradation under physiological conditions?

Methodological Answer:

- Kinetic Profiling : Incubate the compound in PBS (pH 7.4) at 37°C and sample at intervals (0–48 hours).

- Analytical Methods : Quantify degradation via HPLC (C18 column, 220 nm detection) .

- Activation Energy (Ea) : Perform Arrhenius analysis at 25°C, 37°C, and 50°C to identify temperature-dependent steps .

Basic: How to confirm the compound’s stability in long-term storage?

Methodological Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months; analyze via NMR and HPLC .

- Lyophilization : Freeze-dry aliquots under argon to prevent hydrolysis .

Advanced: What computational tools are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases) to predict binding poses .

- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess stability .

- QSAR Modeling : Train models on bioactivity data of analogs to predict IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.